6-Hydroxy Bexarotene
描述
6-Hydroxy Bexarotene is an oxidative metabolite of Bexarotene . Bexarotene is a member of the retinoid class of drugs that is associated with birth defects in humans . It is a high-affinity ligand for retinoid X receptors (RXRs) . It binds to RXRα, RXRβ, and RXRγ as well as retinoic acid receptor α (RARα) .
Synthesis Analysis
Bexarotene is synthesized using a nucleophilic addition-dewatering reaction . The major cytochrome responsible for the formation of the oxidative metabolites of Bexarotene is cytochrome P450 3A4 .Molecular Structure Analysis
The molecular formula of 6-Hydroxy Bexarotene is C24H28O3 . It contains total 57 bond(s); 29 non-H bond(s), 14 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 carboxylic acid(s) (aromatic), 2 hydroxyl group(s), and 1 secondary alcohol(s) .科学研究应用
Metabolism and Binding to Retinoid Receptors
6-Hydroxy-bexarotene is a major metabolite of bexarotene, a rexinoid used in treating cutaneous T-cell lymphoma. This metabolite has been found to bind to and transactivate retinoid receptors, although its binding is much reduced relative to the parent compound. The metabolites exhibit minimal activity in transactivating retinoic acid receptors and have reduced activity at retinoid X receptors compared to bexarotene (Howell et al., 2001).
Therapeutic Potential in Parkinson's Disease
Low doses of bexarotene, up to 100-fold lower than those used in cancer models, have been shown to rescue dopamine neurons and reverse behavioral deficits in rat models of Parkinson's disease. This suggests potential therapeutic applications for Parkinson's disease, with 6-hydroxydopamine (6-OHDA) lesioned rats showing significant improvements (Mcfarland et al., 2013).
Anti-Cancer and Neuroprotective Effects
Bexarotene demonstrates cytotoxic and anti-proliferative effects on C6 glioma cells, potentially through the PPARγ/NF-κB pathway. Its metabolite, 6-hydroxy-bexarotene, could be implicated in these effects. The treatment decreases NF-κB and total antioxidant levels and increases 8-OHdG levels, indicating DNA damage and oxidative stress modulation (Hacıoğlu et al., 2021).
Improved Drug Formulations
Studies have been conducted to improve the dissolution and absorption of bexarotene through nanocrystal development and surface modification, indicating the potential for enhanced delivery and efficacy of 6-hydroxy bexarotene in various therapeutic applications (Li et al., 2016).
Role in Traumatic Brain Injury Recovery
Bexarotene treatments have neuroprotective effects on mice following traumatic brain injury (TBI). The up-regulation of the long noncoding RNA Neat1 by bexarotene inhibits apoptosis and inflammation, leading to better functional recovery after TBI. 6-Hydroxy bexarotene, as a metabolite, may contribute to these effects (Zhong et al., 2017).
RXR Selective Agonism and Potential Neurodegenerative Therapeutics
Research into novel analogs of bexarotene, including 6-hydroxy bexarotene, aims to develop compounds with improved RXR selectivity and decreased cross-signaling of other RXR-dependent nuclear receptors. This could enhance anti-proliferative potential in leukemia cell lines and potentially other neurodegenerative disorders (Jurutka et al., 2021).
安全和危害
未来方向
Bexarotene has been approved by the U.S. Food and Drug Administration and the European Medicines Agency as a topically applied anticancer agent . The presence of photocatalysts such as TiO2 or ZnO, as well as the organic UV filters avobenzone, benzophenone-3, meradimate, and homosalate, could contribute to degradation of bexarotene under UV irradiation . The antiproliferative properties of the degradation products of bexarotene were assessed by MTT assay on a panel of human adherent cancer cells, and concentration-dependent growth inhibition was evidenced on all tested cell lines .
属性
IUPAC Name |
4-[1-(6-hydroxy-3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3/c1-14-11-20-19(23(3,4)13-21(25)24(20,5)6)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12,21,25H,2,13H2,1,3-6H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWGVKDCAJSUBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CC(C2(C)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435130 | |
Record name | 6-Hydroxy Bexarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy Bexarotene | |
CAS RN |
368451-07-4 | |
Record name | 6-Hydroxy-bexarotene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368451074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy Bexarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-HYDROXY-BEXAROTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X522KMW8UA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。